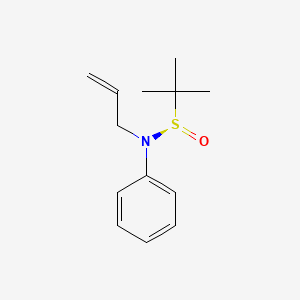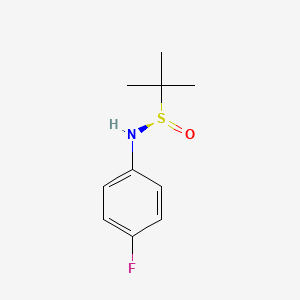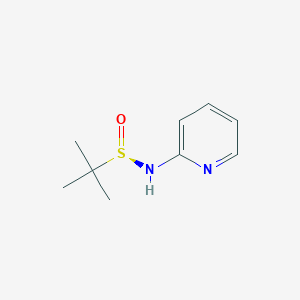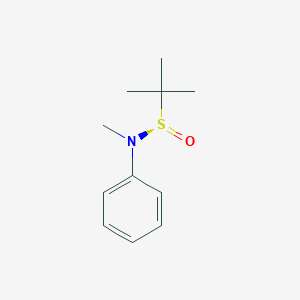
(R)-N-Methyl-N-phenyl tert-butane-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Methyl-N-phenyl tert-butane-sulfinamide is a chiral sulfinamide compound widely recognized for its utility in asymmetric synthesis. This compound is particularly valued for its role as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives. The enantiopure form of this compound has emerged as a gold standard in the field due to its ease of access, high diastereoselectivity, and recyclability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-N-phenyl tert-butane-sulfinamide typically involves the condensation of tert-butanesulfinamide with various aldehydes and ketones to form stable N-tert-butanesulfinyl aldimines and ketimines. These intermediates are then subjected to organometallic additions, cycloadditions, and reduction reactions under controlled conditions to yield the desired sulfinamide .
Industrial Production Methods
On an industrial scale, the production of ®-N-Methyl-N-phenyl tert-butane-sulfinamide follows similar synthetic routes but with optimizations for large-scale reactions. The process involves the use of high-purity reagents and precise control of reaction parameters to ensure high yield and enantiomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions
®-N-Methyl-N-phenyl tert-butane-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Formation of amines and other reduced products.
Substitution: Nucleophilic substitution reactions leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents (e.g., Grignard reagents), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., m-chloroperbenzoic acid). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve high selectivity and yield .
Major Products
The major products formed from these reactions include enantiomerically pure amines, N-heterocycles, and various functionalized derivatives that are valuable in synthetic chemistry and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
®-N-Methyl-N-phenyl tert-butane-sulfinamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which ®-N-Methyl-N-phenyl tert-butane-sulfinamide exerts its effects involves its role as a chiral auxiliary. It facilitates stereoselective reactions by forming stable intermediates with high diastereoselectivity. These intermediates then undergo further transformations to yield enantiomerically pure products. The molecular targets and pathways involved include the formation of N-tert-butanesulfinyl aldimines and ketimines, which are key intermediates in the synthesis of various chiral compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butanesulfinamide: A widely used chiral auxiliary with similar applications but different stereochemistry.
N-Methyl-N-phenyl sulfinamide: Another chiral sulfinamide with comparable reactivity but distinct structural features.
N-tert-Butanesulfinyl imines: Key intermediates in asymmetric synthesis with similar utility.
Uniqueness
®-N-Methyl-N-phenyl tert-butane-sulfinamide stands out due to its high enantiomeric purity, ease of synthesis, and versatility in various chemical reactions. Its ability to form stable and highly diastereoselective intermediates makes it a preferred choice in asymmetric synthesis .
Eigenschaften
IUPAC Name |
(R)-N,2-dimethyl-N-phenylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-11(2,3)14(13)12(4)10-8-6-5-7-9-10/h5-9H,1-4H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDUIPHIFHJZKC-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

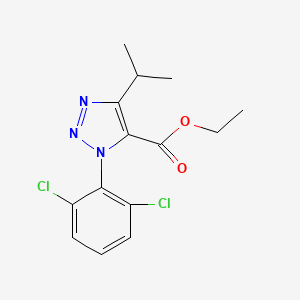
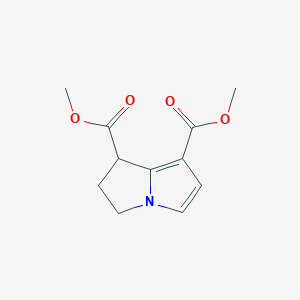
![5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione](/img/structure/B8048180.png)
![5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione](/img/structure/B8048184.png)
![4-(Benzyloxy)benzo[b]thiophene-7-carbaldehyde](/img/structure/B8048191.png)
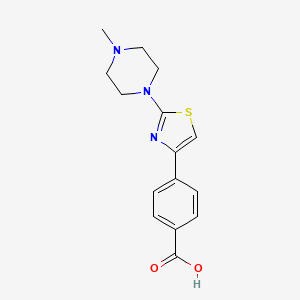
![1-(2-Methyl-1,5-naphthyridin-4-yl)-3-(2-methylbenzo[d]oxazol-6-yl)urea](/img/structure/B8048210.png)

![(S)-2,3,10,11a-Tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one](/img/structure/B8048231.png)
